N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide
Description
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide is a synthetic organic compound that features a piperidine ring, an ethoxybenzoyl group, and an oxolane ring
Properties
IUPAC Name |
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-2-27-19-6-4-17(5-7-19)21(25)23-12-9-18(10-13-23)22-20(24)8-3-16-11-14-26-15-16/h4-7,16,18H,2-3,8-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTZUZDTOQRCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction, often using ethoxybenzoyl chloride and a base such as triethylamine.
Attachment of the Oxolane Ring: The oxolane ring is attached through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the piperidine intermediate.
Final Coupling: The final step involves coupling the oxolane-substituted piperidine with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxolane derivatives.
Scientific Research Applications
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer cells.
Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical tool.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but lacks the oxolane ring.
N-(4-ethoxybenzoyl)piperidine: Similar structure but lacks the propanamide group.
N-(piperidin-4-yl)oxolane: Similar structure but lacks the ethoxybenzoyl group.
Uniqueness
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxybenzoyl group enhances its lipophilicity, while the oxolane ring contributes to its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
